4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine
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Overview
Description
4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of cyanide with 1,4-dichlorobutane to obtain 4-methylpyridine, which is then subjected to nucleophilic substitution reactions under basic conditions using acetic acid to yield 4-methylpiperidine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous scientific research applications across different fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including antimicrobial, anticancer, and analgesic properties . The compound’s structural features make it a valuable substrate for studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine can be compared with other similar compounds, such as fentanyl analogues. These compounds share structural similarities, including the piperidine ring, but differ in their substituents and pharmacological properties . For example, fentanyl analogues like 2-fluoroacrylfentanyl and 2-methylacetylfentanyl have different substituents on the piperidine ring, leading to variations in their potency and efficacy . The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile.
Conclusion
This compound is a significant compound with diverse applications in scientific research. Its synthesis, chemical reactions, and mechanism of action make it a valuable molecule for developing new therapeutic agents and studying various biological processes. Comparing it with similar compounds highlights its unique structural features and pharmacological properties.
Properties
IUPAC Name |
4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-7-15-21(16-8-17)19-10-13-20(14-11-19)12-9-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGHVCPXAVMMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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